molecular formula C12H11BrN2O4 B2624756 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide CAS No. 2034384-12-6

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

货号 B2624756
CAS 编号: 2034384-12-6
分子量: 327.134
InChI 键: QUDHRHUYQWKFHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BIX-01294 and is a histone methyltransferase inhibitor.

作用机制

The mechanism of action of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves the inhibition of histone methyltransferases, specifically G9a and GLP. Histone methyltransferases catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to histone proteins, which results in the methylation of histone lysine residues. Methylation of histones can lead to changes in chromatin structure and gene expression. Inhibition of histone methyltransferases by 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide results in a decrease in histone methylation, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide have been extensively studied. Inhibition of histone methyltransferases by this compound leads to a decrease in histone methylation, which can result in changes in gene expression. This has been shown to have several effects on cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has been shown to have anti-tumor activity in several cancer cell lines.

实验室实验的优点和局限性

One of the advantages of using 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide in lab experiments is its well-established synthesis method. This compound has been synthesized and characterized in many studies, which makes it readily available for use in further research. In addition, the inhibition of histone methyltransferases by this compound has been well-documented, which makes it a useful tool for studying epigenetic regulation.
One of the limitations of using 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide in lab experiments is its specificity. This compound inhibits G9a and GLP, which are histone methyltransferases, but it may also have off-target effects. Therefore, it is important to use appropriate controls and to interpret the results of experiments with caution.

未来方向

There are several future directions for research on 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. The anti-tumor activity of this compound has been demonstrated in several cancer cell lines, and further studies could explore its efficacy in animal models and in clinical trials.
Another future direction is to investigate the specificity of this compound for G9a and GLP. Although it has been shown to inhibit these histone methyltransferases, it may also have off-target effects. Further studies could explore the specificity of this compound and its potential for targeting other epigenetic regulators.
Conclusion:
3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a well-studied compound that has potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action as a histone methyltransferase inhibitor has been extensively studied. This compound has been shown to have anti-tumor activity in several cancer cell lines and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore its specificity and potential for targeting other epigenetic regulators.

合成方法

The synthesis of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves several steps. The starting material is 2,4-dioxooxazolidine, which is reacted with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide. The synthesis method of this compound has been well-established and has been used in many scientific studies.

科学研究应用

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has been widely studied for its potential applications in scientific research. This compound is a histone methyltransferase inhibitor and has been shown to inhibit the activity of G9a and GLP, which are histone methyltransferases. Histone methyltransferases play a critical role in epigenetic regulation, and their dysregulation has been implicated in many diseases, including cancer. Therefore, the inhibition of histone methyltransferases has emerged as a promising therapeutic strategy for cancer treatment.

属性

IUPAC Name

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDHRHUYQWKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。